Syk/jak-IN-1

Description

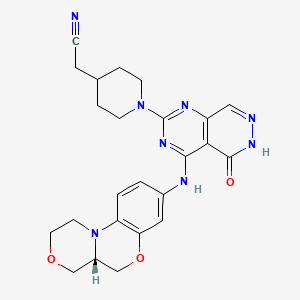

Structure

3D Structure

Properties

Molecular Formula |

C24H26N8O3 |

|---|---|

Molecular Weight |

474.5 g/mol |

IUPAC Name |

2-[1-[4-[[(4aS)-2,4,4a,5-tetrahydro-1H-[1,4]oxazino[3,4-c][1,4]benzoxazin-8-yl]amino]-5-oxo-6H-pyrimido[4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile |

InChI |

InChI=1S/C24H26N8O3/c25-6-3-15-4-7-31(8-5-15)24-28-18-12-26-30-23(33)21(18)22(29-24)27-16-1-2-19-20(11-16)35-14-17-13-34-10-9-32(17)19/h1-2,11-12,15,17H,3-5,7-10,13-14H2,(H,30,33)(H,27,28,29)/t17-/m0/s1 |

InChI Key |

QYLJADOMHVDVRG-KRWDZBQOSA-N |

Isomeric SMILES |

C1CN(CCC1CC#N)C2=NC3=C(C(=O)NN=C3)C(=N2)NC4=CC5=C(C=C4)N6CCOC[C@H]6CO5 |

Canonical SMILES |

C1CN(CCC1CC#N)C2=NC3=C(C(=O)NN=C3)C(=N2)NC4=CC5=C(C=C4)N6CCOCC6CO5 |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Syk/jak in 1

Target Kinase Selectivity and Affinity

The efficacy of a kinase inhibitor is largely determined by its selectivity and affinity for its intended targets. SYK/JAK-IN-1 has been engineered to interact with specific kinases involved in critical signaling cascades.

Inhibition Profiles for SYK and JAK Subfamilies (JAK1, JAK2, JAK3, TYK2)

SYK/JAK-IN-1 exhibits potent inhibitory activity against both SYK and members of the JAK family. Biochemical assays have determined its half-maximal inhibitory concentration (IC50), a measure of its potency. The compound shows a strong affinity for SYK and JAK2, with IC50 values of less than 5 nM for both kinases medchemexpress.com. While specific IC50 values for SYK/JAK-IN-1 against JAK1, JAK3, and TYK2 are not detailed in the provided search results, the activity of other dual SYK/JAK inhibitors, such as Gusacitinib and Cerdulatinib (B612036), provides context for the typical inhibition profiles of such compounds selleckchem.combiochempartner.comselleckchem.com. Cerdulatinib, for example, inhibits JAK1, JAK2, JAK3, TYK2, and Syk with IC50 values of 12 nM, 6 nM, 8 nM, 0.5 nM, and 32 nM, respectively selleckchem.comselleckchem.com.

The table below summarizes the known inhibitory activity of SYK/JAK-IN-1.

Table 1: Inhibition Profile of SYK/JAK-IN-1

| Kinase Target | IC50 (nM) |

|---|---|

| SYK | <5 |

| JAK1 | Data not available |

| JAK2 | <5 |

| JAK3 | Data not available |

| TYK2 | Data not available |

ATP-Competitive Binding Mechanisms

The majority of small molecule kinase inhibitors, including those targeting the JAK family, function through an ATP-competitive mechanism researchgate.netnih.gov. These inhibitors are designed to bind to the ATP-binding pocket located within the kinase domain of the enzyme nih.govresearchgate.net. By occupying this site, SYK/JAK-IN-1 prevents the binding of ATP, which is the phosphate (B84403) donor for the phosphorylation reactions catalyzed by SYK and JAK kinases nih.govnih.gov. This blockade of ATP binding effectively abolishes the catalytic function of the kinases, thereby preventing the phosphorylation of their downstream substrates and halting the signaling cascade nih.gov. The structural similarity of the ATP binding pocket across the JAK family presents a challenge for designing highly selective inhibitors researchgate.net.

Downstream Signaling Pathway Modulation

By inhibiting SYK and JAK kinases, SYK/JAK-IN-1 effectively modulates the downstream signaling pathways that are crucial for cellular processes like immune response, inflammation, cell proliferation, and survival nih.govyoutube.com.

Impact on Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) Pathway

The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors nih.govnih.gov. This pathway is a central communication route from the cell surface to the nucleus, culminating in the regulation of gene expression wikipedia.orgresearchgate.net. The inhibition of JAKs by SYK/JAK-IN-1 directly interferes with this critical pathway.

Cytokines initiate their signaling by binding to specific transmembrane receptors, which leads to the activation of receptor-associated JAKs wikipedia.orgnih.gov. The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, is essential for transducing signals for numerous pro-inflammatory cytokines, including interleukins (ILs) and interferons (IFNs) nih.govnih.govnih.gov. Upon cytokine binding, JAKs phosphorylate the intracellular domains of the cytokine receptors nih.govnih.gov.

SYK/JAK-IN-1, by inhibiting JAK activity, prevents this initial phosphorylation step. This action effectively blocks the signaling cascades of a multitude of cytokines that rely on the JAK-STAT pathway, such as those involved in rheumatoid arthritis like IL-6 nih.govcaymanchem.com. Consequently, the cellular responses triggered by these cytokines, which are central to inflammation and immune cell function, are suppressed nih.govresearchgate.net.

Following the JAK-mediated phosphorylation of cytokine receptors, Signal Transducer and Activator of Transcription (STAT) proteins are recruited to these newly created docking sites on the receptor tails nih.govnih.gov. The recruited STAT proteins are then themselves phosphorylated by the active JAKs researchgate.netyoutube.com. This phosphorylation is a critical activation step, causing the STAT proteins to dimerize—forming either homodimers or heterodimers nih.govresearchgate.net.

These activated STAT dimers then translocate from the cytoplasm into the nucleus researchgate.netnih.gov. Inside the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby initiating the transcription of genes involved in inflammation, immunity, and cell proliferation nih.govwikipedia.org.

The inhibition of JAKs by SYK/JAK-IN-1 prevents the phosphorylation and subsequent activation of STAT proteins nih.gov. Without this crucial phosphorylation step, STATs cannot dimerize and are unable to translocate to the nucleus to perform their function as transcription factors researchgate.netnih.gov. This blockade of STAT activation and nuclear translocation is a key mechanism through which SYK/JAK-IN-1 exerts its immunomodulatory and anti-inflammatory effects.

Impact on B-cell Receptor (BCR) Signaling Pathway

The B-cell receptor (BCR) signaling pathway is fundamental to the development, proliferation, and survival of both normal and malignant B-cells. nih.govhaematologica.org The pathway is initiated upon antigen binding, which leads to the aggregation of BCR complexes. nih.gov This aggregation triggers the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the Ig-α (CD79a) and Ig-β (CD79b) subunits by SRC family kinases. nih.govbosterbio.com These phosphorylated ITAMs serve as docking sites for Spleen Tyrosine Kinase (SYK), a critical cytoplasmic protein-tyrosine kinase. nih.govbosterbio.com The recruitment of SYK to the BCR complex leads to its activation, which in turn initiates and amplifies a cascade of downstream signaling events essential for B-cell function. bosterbio.comnih.gov

In parallel, Janus kinases (JAKs) mediate crucial survival signals through cytokine receptors, which are often co-opted by cancerous B-cells to promote their growth and survival. ascopubs.org The JAK/STAT pathway is frequently activated in B-cell and T-cell lymphomas. ascopubs.org Given that SYK and JAK pathways can have independent and cooperative roles in promoting the survival of B-cell malignancies, a dual inhibitor like SYK/JAK-IN-1 represents a potent therapeutic strategy. ascopubs.org By simultaneously targeting both SYK and JAK, SYK/JAK-IN-1 can comprehensively block the primary antigen-dependent signals emanating from the BCR and the cytokine-mediated survival signals, leading to a more effective anti-tumor response than inhibiting either pathway alone. ascopubs.orgnih.gov

SYK-Mediated Downstream Kinase Cascades (e.g., BTK, PI3K)

Upon its activation at the BCR, SYK phosphorylates a variety of adaptor proteins and enzymes, initiating multiple downstream kinase cascades. mdpi.com SYK functions upstream of both Bruton's Tyrosine Kinase (BTK) and Phosphoinositide 3-kinase (PI3K), two pivotal kinases in the BCR pathway. haematologica.orgascopubs.org SYK activation is necessary for the formation of a "signalosome" complex, which includes adaptors like B-cell linker (BLNK) that recruit and facilitate the activation of BTK and PI3K. haematologica.orgbosterbio.com

BTK, once activated, goes on to stimulate Phospholipase C gamma 2 (PLCγ2), a key step leading to calcium mobilization and the activation of protein kinase C (PKC). nih.govmdpi.com The PI3K pathway is initiated through the LYN-dependent phosphorylation of CD19 and subsequent recruitment of PI3K, which produces PIP3. bosterbio.com This process activates downstream effectors, most notably the protein kinase AKT, which is a central regulator of cell survival. bosterbio.com

A dual SYK/JAK inhibitor effectively disrupts these cascades at a high level. For instance, the dual inhibitor cerdulatinib has been shown to cause a significant reduction in the phosphorylation of SYK itself, as well as downstream effectors including PLCγ2 and AKT, in diffuse large B-cell lymphoma (DLBCL) cell lines. oncotarget.com By inhibiting SYK, SYK/JAK-IN-1 effectively prevents the activation of BTK and the PI3K/AKT axis, thereby halting the propagation of BCR-mediated signals that are critical for malignant B-cell survival. oncotarget.comresearchgate.net

Modulation of Cellular Proliferation and Apoptosis

The signaling cascades initiated by SYK and JAK are central to promoting the proliferation and survival of B-lymphocytes. nih.govresearchgate.net In B-cell malignancies, these pathways are often constitutively active, driving uncontrolled cell growth and resistance to apoptosis (programmed cell death). researchgate.net Inhibition of SYK has been demonstrated to block proliferation and induce apoptosis in various B-cell lymphoma and leukemia cells. nih.govhaematologica.orgresearchgate.net

Dual inhibition of SYK and JAK provides a potent method for inducing cell death in malignant B-cells. The dual inhibitor cerdulatinib has been shown to induce apoptosis in both Activated B-Cell-like (ABC) and Germinal Center B-Cell-like (GCB) subtypes of DLBCL. nih.gov This induction of apoptosis is associated with the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), which are hallmark events of the apoptotic process. nih.gov Furthermore, SYK inhibition can decrease the expression of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), further sensitizing cancer cells to apoptosis. nih.gov

In addition to inducing apoptosis, dual SYK/JAK inhibition also impacts the cell cycle. Cerdulatinib has been observed to block the G1/S transition phase of the cell cycle, thereby causing cell cycle arrest and preventing cellular proliferation. nih.gov This effect is accompanied by the inhibition of Retinoblastoma (RB) protein phosphorylation and the downregulation of cyclin E. nih.gov

| DLBCL Subtype | Cell Line | Observed Effect on Viability/Apoptosis |

|---|---|---|

| GCB | DHL6 | Induction of apoptosis |

| GCB | LY18 | Induction of apoptosis |

| GCB | DHL4 | Induction of apoptosis |

| ABC | LY3 | Induction of apoptosis |

| ABC | HBL1 | Induction of apoptosis |

This table summarizes findings on the dual SYK/JAK inhibitor cerdulatinib, which induces apoptosis in a range of DLBCL cell lines, demonstrating broad activity across different subtypes. nih.govoncotarget.com

Interplay with Other Intracellular Signaling Networks (e.g., AKT, ERK, NF-κB, AP-1)

The signaling pathways governed by SYK and JAK are deeply integrated with other critical intracellular networks that regulate cell fate. The activation of SYK through the BCR directly influences the PI3K/AKT and the RAS/RAF/MEK/ERK (MAPK) pathways, both of which are potent drivers of cell proliferation and survival. haematologica.orgbosterbio.com Activation of SYK can also lead to the stimulation of transcription factors such as Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Activator protein 1 (AP-1), which control the expression of numerous pro-survival genes. researchgate.netnih.gov

Similarly, the JAK/STAT pathway, primarily activated by cytokines, exhibits significant crosstalk with other networks. researchgate.net For example, STAT3 activation can be essential for the proliferative effects of certain growth factors and can interact with the PI3K/AKT and ERK pathways. nih.gov The JAK/STAT and NF-κB pathways can work collaboratively, creating positive feedback loops that amplify inflammatory and survival signals. researchgate.net

A dual inhibitor like SYK/JAK-IN-1 is effective precisely because it targets the intersection of these interconnected networks. By blocking SYK, the inhibitor cuts off BCR-driven activation of the PI3K/AKT and ERK pathways. oncotarget.com By blocking JAKs, it inhibits cytokine-driven STAT activation, which also feeds into these same pro-survival networks. researchgate.netresearchgate.net Studies with the dual inhibitor cerdulatinib confirm this mechanism, showing a reduction in the phosphorylation of both AKT and ERK in DLBCL cells. oncotarget.com This simultaneous blockade of multiple, interconnected pro-survival and proliferative signals provides a mechanistic basis for the broad anti-tumor activity of dual SYK/JAK inhibitors in B-cell malignancies. nih.govoncotarget.com

Preclinical Efficacy Studies in Disease Models

Hematological Malignancies Research

Syk/jak-IN-1 (Cerdulatinib, PRT062070) is a dual inhibitor targeting Spleen tyrosine kinase (Syk) and Janus kinases (JAK). nih.govresearchgate.net Its preclinical efficacy has been evaluated in a variety of hematological malignancy models, demonstrating its potential as an anti-tumor agent by disrupting key signaling pathways involved in cell survival and proliferation. nih.govnih.govnih.gov

In Vitro Anti-tumor Activity in Lymphoma and Leukemia Cell Lines

Chronic Lymphocytic Leukemia (CLL) Models

In vitro studies have demonstrated that Syk/jak-IN-1 is effective against Chronic Lymphocytic Leukemia (CLL) cells, even when they are protected by the tumor microenvironment. nih.gov The compound has been shown to significantly reduce the viability of CLL cells when co-cultured with human bone marrow stromal cell lines (NKTert or HS-5). nih.gov This anti-survival effect was observed to be dose-dependent. nih.gov

The primary mechanism of action involves the blockade of B-cell receptor (BCR) and JAK-STAT signaling pathways. nih.gov Syk/jak-IN-1 inhibits the phosphorylation of SYK at Tyr 525, a reflection of its activity, in a concentration-dependent manner. nih.gov Cytokines such as IL-4 and IL-6, which promote CLL survival through the JAK-STAT pathway, are also counteracted by the inhibitor. nih.gov Furthermore, Syk/jak-IN-1 has been shown to nearly completely block CLL cell proliferation at concentrations between 250-500 nM in co-culture models designed to support proliferation. nih.gov The compound also prevents BCL-XL upregulation, a pro-survival protein, induced via CD40L signaling, which mimics interactions in lymph nodes. nih.gov

| Model System | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Primary CLL cells co-cultured with stromal cell lines (NKTert, HS-5) | Significantly reduced CLL cell viability in a dose-dependent manner. | Inhibition of microenvironmental survival signals. | nih.gov |

| Primary CLL cells in co-culture models supporting proliferation | Nearly complete blockade of CLL proliferation at 250-500 nM. | Inhibition of proliferative signals. | nih.gov |

| In vitro cultured CLL cells with combined stimulation | Inhibited phosphorylation of SYK at Tyr 525 in a concentration-dependent fashion. | Blockade of BCR signaling pathway. | nih.gov |

| CD40L-based culture systems | Prevents BCL-XL upregulation. | Inhibition of JAK/STAT signaling. | nih.gov |

Diffuse Large B-cell Lymphoma (DLBCL) and Burkitt Lymphoma Models

Syk/jak-IN-1 has demonstrated broad anti-tumor activity in both Activated B-cell-like (ABC) and Germinal Center B-cell-like (GCB) subtypes of Diffuse Large B-cell Lymphoma (DLBCL). nih.gov In various DLBCL cell lines, the inhibitor induced apoptosis and cell-cycle arrest. nih.gov The compound effectively blocks both JAK/STAT and BCR signaling in primary tumor cells from both GCB and non-GCB DLBCL types. researchgate.net The activation of the JAK/STAT3 signaling pathway is a key feature in ABC-DLBCL, promoting cell survival through the production of IL-6 and IL-10. nih.gov Inhibition of this pathway has been shown to decrease cell viability in ABC-DLBCL cell lines. nih.gov

In Burkitt Lymphoma, a highly aggressive B-cell lymphoma, signaling pathways involving kinases are crucial for proliferation. researchgate.net While specific data on Syk/jak-IN-1 in Burkitt Lymphoma cell lines is limited in the provided context, the rationale for targeting Syk and JAK pathways is strong given their role in B-cell malignancies. For instance, another multi-kinase inhibitor targeting Syk and JAK2 showed potent anti-viability activity against the Ramos Burkitt Lymphoma cell line, inducing apoptosis and cell cycle arrest. oncotarget.com

| Cell Line Type | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| ABC and GCB DLBCL cell lines | Induced apoptosis and cell-cycle arrest. | Dual inhibition of SYK and JAK pathways. | nih.gov |

| Primary GCB and non-GCB DLBCL tumor cells | Blocked JAK/STAT and BCR signaling. | Disruption of key survival pathways. | researchgate.net |

| ABC-DLBCL cell lines | Decreased cell viability upon JAK inhibition. | Inhibition of autocrine IL-6/IL-10 cytokine loops. | nih.gov |

Peripheral and Cutaneous T-cell Lymphoma (PTCL/CTCL) Models

The rationale for targeting Syk and JAK pathways in T-cell lymphomas is supported by the frequent overexpression and activation of these kinases in these malignancies. nih.govresearchgate.net Syk is consistently overexpressed in a high percentage of Peripheral T-cell Lymphomas (PTCLs), and its active, phosphorylated form is also present. researchgate.net In some cases of follicular PTCL, a specific translocation creates an ITK-SYK fusion protein that acts as a constitutively active oncogenic driver by mimicking a T-cell receptor signal. nih.govfrontiersin.org

Similarly, the JAK/STAT pathway is frequently activated in various T-cell malignancies, including Cutaneous T-cell Lymphomas (CTCLs), and is considered a critical signaling pathway for cell proliferation and survival. nih.govnih.gov Preclinical data suggests that dual inhibition of SYK and JAK may disrupt multiple survival mechanisms in PTCL and CTCL. researchgate.net In a patient with primary cutaneous gamma-delta T-cell lymphoma (PCGDTL), a rare and aggressive form of CTCL, treatment with Syk/jak-IN-1 led to a significant reduction in skin disease burden, supporting the clinical relevance of targeting these pathways. researchgate.net

Adult T-cell Leukemia/Lymphoma (ATLL) Models

Syk/jak-IN-1 has shown potent activity against Adult T-cell Leukemia/Lymphoma (ATLL), an aggressive malignancy caused by the human T-cell leukemia virus type 1 (HTLV-1). nih.gov The JAK-STAT signaling pathway is constitutively activated in ATLL, and Syk is overexpressed in HTLV-1-transformed T-cell lines. nih.gov

In a study evaluating its effects on HTLV-1-transformed and ATLL-derived T-cell lines, Syk/jak-IN-1 more potently suppressed cell proliferation and reduced cell viability compared to selective SYK or JAK inhibitors alone. nih.gov The cytotoxic effects were less pronounced on uninfected T-cell lines and peripheral blood mononuclear cells from healthy donors, suggesting a degree of selectivity. nih.gov The compound induced G2/M phase cell cycle arrest and apoptosis, which was associated with the activation of caspases and decreased levels of anti-apoptotic proteins like Bcl-xL and survivin. nih.gov These anti-ATLL effects were linked to the suppression of SYK and JAK/STAT signaling, as well as downstream pathways involving AKT and ERK. nih.gov

| Model System | Effect of Syk/jak-IN-1 | Associated Molecular Changes | Reference |

|---|---|---|---|

| HTLV-1-infected T-cell lines | Potent suppression of cell proliferation and viability. | Suppression of SYK and JAK/STAT signaling. | nih.gov |

| ATLL-derived T-cell lines | Induction of G2/M cell cycle arrest. | Decreased cyclin-dependent kinase 1 and cyclin B1; increased p21 and p27. | nih.gov |

| ATLL-derived T-cell lines | Induction of apoptosis. | Activation of caspase-8, -9, and -3; decreased Bcl-xL, survivin, XIAP, and c-FLIP. | nih.gov |

The in vitro efficacy of Syk/jak-IN-1 has been translated into in vivo anti-tumor activity in preclinical xenograft models of hematological malignancies. nih.gov Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard method to evaluate the in vivo efficacy of potential cancer therapeutics. reactionbiology.com

In a murine model of ATLL, oral administration of Syk/jak-IN-1 resulted in a significant reduction of the tumor burden. nih.gov This finding demonstrates that the compound is orally active and can achieve sufficient concentrations in vivo to exert its anti-tumor effects against this aggressive T-cell malignancy. While specific data from xenograft models for CLL, DLBCL, and PTCL/CTCL using Syk/jak-IN-1 were not detailed in the provided search results, the potent in vitro activity and the positive in vivo results in the ATLL model support its potential for broader application in other hematological cancers driven by Syk and JAK signaling. nih.govnih.gov

In Vivo Anti-tumor Activity in Xenograft Models

Lymphoma Xenograft Models

Dual inhibition of Spleen Tyrosine Kinase (Syk) and Janus Kinase (JAK) by compounds such as Syk/jak-IN-1 has demonstrated significant anti-tumor activity in various preclinical lymphoma xenograft models. These studies underscore the therapeutic potential of simultaneously targeting the B-cell receptor (BCR) and cytokine signaling pathways, which are crucial for the survival and proliferation of malignant B-cells.

One such dual inhibitor, ASN002, showed potent anti-proliferative activity across a wide range of lymphoid and leukemia cell lines. aacrjournals.org In vivo, ASN002 was highly effective in inhibiting tumor growth in several xenograft models, including Pfeiffer and SU-DHL-6 models of diffuse large B-cell lymphoma (DLBCL), a H929 myeloma model, and a HEL erythroleukemia model. aacrjournals.orgaacrjournals.org In the H929 multiple myeloma xenograft model, ASN002 demonstrated over 95% efficacy in inhibiting tumor growth. aacrjournals.org

Another representative dual Syk/JAK inhibitor, cerdulatinib (B612036), has also been evaluated in preclinical lymphoma models. oncotarget.com It has shown broad anti-tumor activity in both Activated B-Cell-like (ABC) and Germinal Center B-Cell-like (GCB) subtypes of DLBCL. oncotarget.comresearchgate.net Xenograft studies also suggest that the combination of cerdulatinib with rituximab (B1143277) may enhance antitumor activity. researchgate.netresearchgate.net

| Compound | Lymphoma Model | Cell Line | Key Findings | Reference |

|---|---|---|---|---|

| ASN002 | Diffuse Large B-Cell Lymphoma (DLBCL) | Pfeiffer | Significant tumor growth inhibition. | aacrjournals.org |

| ASN002 | Diffuse Large B-Cell Lymphoma (DLBCL) | SU-DHL-6 | Significant tumor growth inhibition. | aacrjournals.org |

| ASN002 | Myeloma | H929 | >95% inhibition of tumor growth. | aacrjournals.org |

| ASN002 | Erythroleukemia | HEL | Significantly delayed onset of hind limb paralysis. | aacrjournals.org |

| Cerdulatinib | Follicular Lymphoma (FL) | Not specified | Enhanced antitumor activity when combined with rituximab. | researchgate.netresearchgate.net |

ATLL Xenograft Models

The therapeutic utility of dual Syk/JAK inhibition extends to other hematological malignancies such as Adult T-cell Leukemia/Lymphoma (ATLL), an aggressive malignancy caused by the human T-cell leukemia virus type 1 (HTLV-1). nih.gov ATLL is characterized by constitutive activation of the JAK-STAT signaling pathway, and Syk is often overexpressed in HTLV-1 transformed T-cell lines. nih.gov

In a preclinical study, the dual Syk/JAK inhibitor cerdulatinib was evaluated for its anti-ATLL activity. The study demonstrated that while HTLV-1-infected T-cell lines were sensitive to selective Syk or JAK inhibitors, the dual inhibitor cerdulatinib more potently suppressed cell proliferation and viability than either agent alone. nih.gov In a murine xenograft model of ATLL, oral administration of cerdulatinib resulted in a significant reduction of the tumor burden. nih.gov These findings suggest that the simultaneous inhibition of both Syk and JAK is a more effective therapeutic strategy for ATLL compared to targeting either kinase individually. nih.gov

Mechanisms of Resistance Modulation (e.g., Ibrutinib (B1684441) Resistance in Preclinical Models)

A significant challenge in the treatment of B-cell malignancies is the development of resistance to targeted therapies like the Bruton's Tyrosine Kinase (BTK) inhibitor, ibrutinib. nih.govashpublications.org Dual Syk/JAK inhibitors such as Syk/jak-IN-1 have emerged as a promising strategy to overcome this resistance. nih.govresearchgate.net

Ibrutinib resistance is often mediated by mutations in BTK, most commonly the C481S mutation, which prevents the irreversible binding of ibrutinib. nih.govmdpi.com Preclinical studies have shown that the dual Syk/JAK inhibitor cerdulatinib can effectively block the proliferation of ibrutinib-resistant primary Chronic Lymphocytic Leukemia (CLL) cells, including those harboring the BTK C481S mutation. ashpublications.orgnih.govnih.gov This is a critical advantage, as patients who develop resistance to ibrutinib have a poor prognosis. nih.govashpublications.org

The mechanism by which dual Syk/JAK inhibitors overcome ibrutinib resistance is multifactorial. By targeting Syk, which is upstream of BTK in the BCR signaling cascade, these inhibitors can block pathway activation even in the presence of a mutated BTK. nih.govashpublications.org Furthermore, the tumor microenvironment can provide survival signals to malignant cells through cytokine signaling, which often relies on the JAK-STAT pathway. nih.govashpublications.org Ibrutinib is less effective at inducing cell death in the presence of these microenvironmental support signals. nih.govashpublications.orgnih.gov In contrast, dual Syk/JAK inhibitors like cerdulatinib can abrogate this protective effect by simultaneously inhibiting JAK-STAT signaling, leading to the induction of apoptosis in tumor cells. nih.govashpublications.orgnih.govresearchgate.net This dual inhibition effectively cuts off two major survival pathways for malignant B-cells, making it a more robust therapeutic strategy compared to single-agent BTK inhibition. ashpublications.orgnih.govresearchgate.net

| Mechanism | Description | Supporting Evidence | Reference |

|---|---|---|---|

| Inhibition of BCR signaling in BTK-mutant cells | Blocks proliferation of cells with the BTK C481S mutation, a common cause of ibrutinib resistance. | Cerdulatinib blocked proliferation of BTKC481S-transfected lymphoma cells and primary CLL cells from ibrutinib-relapsed patients. | ashpublications.orgnih.govnih.gov |

| Overcoming microenvironment-mediated protection | Induces apoptosis in malignant cells that are protected by survival signals from the microenvironment. | Cerdulatinib, but not ibrutinib, induces apoptosis in CLL cells protected by co-culture systems. | nih.govashpublications.orgnih.gov |

| Dual pathway blockade | Simultaneously inhibits both the B-cell receptor (BCR) and JAK-STAT signaling pathways. | Cerdulatinib effectively inhibits BCR and JAK-STAT signaling, leading to downstream inhibition of AKT, ERK, and NF-κB. | ashpublications.orgnih.govresearchgate.net |

Autoimmune and Inflammatory Disease Research

In Vitro Immunomodulatory Effects on Immune Cells

The Syk and JAK pathways are integral to the function of various immune cells, making dual Syk/JAK inhibitors like Syk/jak-IN-1 relevant for research in autoimmune and inflammatory diseases. These inhibitors have demonstrated the ability to modulate the activity of both T-cells and B-cells in vitro.

T-cell Proliferation and Differentiation

The JAK-STAT pathway is crucial for T-cell differentiation, as it mediates signaling from cytokines that drive the development of different T-helper subsets. nih.gov Preclinical in vitro studies have shown that dual inhibition of JAK and Syk can prevent T-cell proliferation upon unspecific stimulation. nih.gov In the context of T-cell malignancies, silencing Syk has been shown to block T-cell proliferation and induce apoptosis. tandfonline.com

Studies with JAK inhibitors have provided further insight into these mechanisms. The JAK1/2 inhibitor ruxolitinib (B1666119) was found to reduce the numbers of regulatory T-cells (Tregs), as well as the pro-inflammatory T-helper 1 (Th1) and Th17 cells in vitro. nih.gov This suggests that a dual Syk/JAK inhibitor would likely impact T-cell function by interfering with IL-2-dependent STAT5 activation, which is critical for T-cell proliferation and survival. nih.gov Malignant T-cell clones from patients with Cutaneous T-cell Lymphoma (CTCL) are known to secrete a variety of cytokines that induce JAK/STAT signaling, which may promote T-cell proliferation and survival. researchgate.net Therefore, dual inhibition of Syk and JAK could disrupt multiple survival mechanisms in pathological T-cell activity. researchgate.net

Structure Activity Relationship Sar and Compound Development in Research

Design Principles for Dual SYK/JAK Inhibition

The rationale for developing inhibitors that concurrently target both SYK and JAK stems from their integral, non-redundant roles in pathological processes like autoimmune diseases and certain cancers. nih.govresearcherslinks.com SYK is a critical mediator of signaling from various immune receptors, including the B-cell receptor (BCR), while the JAK family (JAK1, JAK2, JAK3, and TYK2) is essential for signal transduction from numerous cytokine receptors. researcherslinks.comgoogle.com Inhibiting both pathways with a single molecule may offer a more comprehensive and potent therapeutic effect than targeting either kinase alone. nih.gov

The design of dual inhibitors like Syk/jak-IN-1 and the clinically evaluated compound Cerdulatinib (B612036) is typically centered on creating ATP-competitive molecules. nih.govtandfonline.com This strategy leverages the structural similarities within the ATP-binding pockets of different kinases. The goal is to develop a chemical scaffold that can fit effectively into the ATP-binding sites of both SYK and specific JAK family members, thereby blocking their phosphotransferase activity.

Key structural features and scaffolds are crucial for achieving this dual activity. Research has explored various chemical backbones, including aminopyridine and isoquinoline (B145761) derivatives, as platforms for dual SYK/JAK inhibitors. google.comgoogle.com Syk/jak-IN-1 itself is based on a fused tricyclic heteroaryl system, a structural class that has been investigated for its ability to inhibit a range of protein kinases, including SYK and JAK. medchemexpress.comgoogle.comgoogle.com The design process involves extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. For instance, the development of the dual SYK/JAK inhibitor Cerdulatinib involved modifying a core structure to achieve potent, low-nanomolar inhibition against both kinase families. oncotarget.com

| Kinase Target | IC50 (nM) |

|---|---|

| SYK | 32 |

| JAK1 | 12 |

| JAK2 | 6 |

| JAK3 | 0.5 |

| TYK2 | 5 |

Synthetic Methodologies for Novel Analogues in Research Settings

The synthesis of complex kinase inhibitors such as Syk/jak-IN-1 is a multi-step process detailed within patent literature, like patent WO2021219100A1 which covers fused tricyclic compounds. medchemexpress.comgoogle.com In a research setting, the creation of novel analogues to explore SAR is fundamental. This process involves the systematic modification of the lead compound's structure to assess the impact on potency, selectivity, and other properties.

Generally, the synthesis of such heterocyclic scaffolds involves building a core ring system, followed by the introduction of various functional groups and side chains. For example, the synthesis of pyrrolopyrimidine-based kinase inhibitors, a common scaffold, often utilizes a 1H-pyrrolo[2,3-b]pyridine core as an excellent hinge-binding motif. researchgate.net The synthesis of the selective JAK1 inhibitor Upadacitinib involves key steps such as the coupling of 5-chloro-1H-pyrrolo[2,3-b]pyridine with another complex intermediate, followed by deprotection and reduction steps. acs.org

For a compound like Syk/jak-IN-1, the synthesis of analogues would likely involve:

Modification of the Fused Tricyclic Core: Altering the heterocyclic rings to understand their role in binding and selectivity.

Varying Substituents: Using standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) to attach different chemical groups at various positions on the core structure.

Altering Linkers and Side Chains: Modifying solvent-exposed parts of the molecule to improve properties like solubility without compromising kinase binding affinity.

These synthetic explorations allow researchers to build a detailed map of the structure-activity relationships, guiding the design of more optimized compounds for further study.

Insights from Tracers and Probes for Target Engagement Studies

A critical aspect of kinase inhibitor development is confirming that the compound binds to its intended target within the complex environment of a living cell. nih.gov This "target engagement" is studied using specialized chemical tools, namely tracers and probes. frontiersin.orgnih.gov These tools provide invaluable insights that bridge the gap between biochemical activity and cellular effects.

A prominent technology used for these studies is the NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay. frontiersin.org The design of a tracer for this assay involves covalently attaching a fluorescent dye to a potent and selective inhibitor of the target kinase. frontiersin.orgresearchgate.net This inhibitor-dye conjugate, or "tracer," is designed so that the fluorescent tag does not interfere with the molecule's ability to bind to the kinase's ATP pocket. frontiersin.org

The NanoBRET Target Engagement Process:

Construct Creation: The target kinase (e.g., SYK) is genetically fused to a NanoLuciferase (NL) enzyme and expressed in cells. frontiersin.org

Tracer Binding: The fluorescently-labeled tracer is added to the cells, where it binds to the NL-tagged kinase. frontiersin.org

Energy Transfer: When a substrate for NanoLuciferase is added, the enzyme produces light. If the tracer is bound to the kinase, this light energy is transferred to the tracer's fluorophore, which in turn emits light at a different wavelength (BRET). frontiersin.org

Competitive Displacement: To measure the target engagement of an unlabeled inhibitor like Syk/jak-IN-1, the compound is added to the cells. It competes with the tracer for the kinase's binding site. This displacement separates the luciferase from the fluorophore, leading to a measurable decrease in the BRET signal. frontiersin.org

This method allows for a quantitative measurement of a compound's binding affinity (IC50) for its target in intact, living cells. Research on SYK has led to the development of potent NanoBRET tracers, such as one derived from the chemical probe MRL-SYKi, which have been used to evaluate the cellular potency of various SYK inhibitors. frontiersin.orgnih.gov

| Parent Inhibitor | Derived Tracer ID | Enzymatic IC50 (nM) |

|---|---|---|

| Entospletinib | - | 16 |

| Entospletinib | Tracer 2 | 2400 |

| MRL-SYKi | - | 30 |

| MRL-SYKi | Tracer 8 | 110 |

Studies using these tools have demonstrated that various ATP-competitive inhibitors, including the dual SYK/JAK inhibitor Cerdulatinib, potently bind to SYK in live cells. frontiersin.org Such target engagement data is crucial for validating that a compound's cellular activity is a direct result of it binding to its intended kinase target.

Advanced Research Methodologies and Analytical Approaches

Biochemical Kinase Inhibition Assays (e.g., IC50 Determination, Selectivity Profiling)

Biochemical assays are fundamental in the initial characterization of kinase inhibitors, providing quantitative measures of their inhibitory potency and specificity.

IC50 Determination: The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency. For dual inhibitors like Syk/jak-IN-1, IC50 values are determined for both Syk and various JAK family members. Syk/jak-IN-1 has demonstrated potent inhibition with IC50 values of less than 5 nM for both Syk and JAK2. biocat.commedchemexpress.com Other dual Syk/JAK inhibitors, such as cerdulatinib (B612036) and ASN-002, have also been characterized using these assays. Cerdulatinib inhibits Syk, JAK1, JAK2, JAK3, and TYK2 in biochemical assays. oncotarget.com ASN-002 shows IC50 values of 5-46 nM against a panel of JAK and SYK kinases. axonmedchem.comaacrjournals.org These assays are typically performed using purified recombinant kinase enzymes and a substrate, often in a high-throughput format. The inhibition is measured by quantifying the reduction in substrate phosphorylation.

Selectivity Profiling: Kinase selectivity is crucial for minimizing off-target effects. The selectivity of a dual inhibitor is assessed by screening it against a large panel of kinases. For instance, the selectivity of the Syk inhibitor RO9021 was evaluated against a panel of 451 kinases using an ATP binding site competition assay. nih.gov While some inhibitors like fostamatinib's active metabolite R406 inhibit other kinases besides Syk, others are designed for higher selectivity. ashpublications.org The goal is to develop inhibitors that are potent against their intended targets (Syk and JAKs) while having minimal activity against other kinases. acs.orgresearchgate.net It's important to note that selectivity in biochemical assays may not always translate directly to cellular activity due to factors like cell permeability and the high ATP concentrations within cells. frontiersin.org

| Compound | Target(s) | IC50 (nM) | Assay Type |

| Syk/jak-IN-1 | Syk, JAK2 | <5 | Biochemical |

| Cerdulatinib | Syk, JAK1/2/3, TYK2 | - | Biochemical |

| ASN-002 | Syk, JAK family | 5-46 | Biochemical |

| RO9021 | Syk | 5.6 | Enzymatic |

| PRT060318 | Syk | - | - |

| Syk-IN-1 | Syk | 35 | Biochemical |

Data sourced from multiple studies. biocat.commedchemexpress.comoncotarget.comaxonmedchem.comaacrjournals.orgnih.govashpublications.orgmedchemexpress.com

Cell-Based Signaling Assays (e.g., Analysis of Protein Phosphorylation States, Cell Viability, Cell Cycle)

Cell-based assays provide a more physiologically relevant context to evaluate the effects of inhibitors on intracellular signaling pathways.

Analysis of Protein Phosphorylation States: A key mechanism of action for Syk and JAK inhibitors is the prevention of phosphorylation and activation of downstream signaling proteins. Western blotting and phospho-specific flow cytometry are common techniques used to assess the phosphorylation status of key proteins. For example, the dual Syk/JAK inhibitor cerdulatinib has been shown to inhibit the phosphorylation of STAT3, AKT, and ERK in diffuse large B-cell lymphoma (DLBCL) cells. oncotarget.com Similarly, ASN-002 has been observed to suppress Syk and JAK signaling pathways by measuring the phosphorylation levels of pLAT and pSTAT, respectively. axonmedchem.comaacrjournals.org In studies of other Syk inhibitors, inhibition of the phosphorylation of downstream effectors like PLCγ2 and BTK has been demonstrated. nih.gov

Cell Viability and Apoptosis: These assays determine the inhibitor's ability to induce cell death in cancer cells. Methods like Annexin V/7-AAD staining followed by flow cytometry are used to quantify apoptosis and cell viability. Cerdulatinib has been shown to induce apoptosis in both ABC and GCB subtypes of DLBCL cell lines, which is associated with the cleavage of caspase-3 and PARP. oncotarget.com It also reduced the viability of HTLV-1-transformed T-cell lines. nih.gov

Cell Cycle Analysis: To understand the anti-proliferative effects of these inhibitors, cell cycle analysis is performed. This is often done by staining cells with DNA-binding dyes like propidium (B1200493) iodide or by using BrdU incorporation assays, followed by flow cytometry. Cerdulatinib has been found to cause cell cycle arrest at the G1/S or G2/M phase in different cancer cell lines, accompanied by changes in the expression of cell cycle regulatory proteins like cyclin E and Rb phosphorylation. oncotarget.comnih.gov Similarly, selective Syk inhibition has been shown to block the G1-S transition in DLBCL cells. ashpublications.org

Gene Expression and Proteomic Profiling in Response to Inhibition

To gain a broader understanding of the molecular consequences of Syk/JAK inhibition, global changes in gene and protein expression are analyzed.

Gene Expression Profiling: Techniques like quantitative real-time PCR (qRT-PCR) and microarray analysis are used to measure changes in the expression of specific genes or on a genome-wide scale following inhibitor treatment. For example, in preclinical models of arthritis, dual JAK/Syk inhibition has been shown to affect the expression of genes like RANKL, IFNγ, and IL-6. researchgate.net Targeted gene analysis using platforms like NanoString can identify the upregulation or downregulation of specific signaling pathways, such as the FcR- and Syk-dependent pathways. nih.gov

Proteomic Profiling: Mass spectrometry-based proteomics can identify and quantify thousands of proteins, providing a comprehensive view of the cellular response to drug treatment. This can reveal novel targets and pathways affected by the inhibitor. For instance, phosphoproteomic studies in human platelets have helped to elucidate the complex network of protein kinase interactions at the level of Syk. mdpi.com

Flow Cytometry for Leukocyte Subset Analysis and Functional Assays

Flow cytometry is a powerful tool for analyzing complex cell populations, such as leukocytes in blood and tissues, and for assessing their functional responses. labce.com

Leukocyte Subset Analysis: In studies related to autoimmune diseases and hematological malignancies, flow cytometry is used to identify and quantify different leukocyte subsets based on their expression of specific cell surface markers (e.g., CD3 for T cells, CD19 for B cells, CD11b for myeloid cells). frontiersin.org This allows researchers to determine the effect of inhibitors on the numbers and proportions of different immune cell types. For example, dual JAK/Syk inhibition has been shown to decrease Treg and NK cell counts in a mouse model of arthritis. nih.gov

Functional Assays: Flow cytometry can also be used to assess the functional responses of immune cells. This includes measuring cytokine production, degranulation, phagocytosis, and the phosphorylation of intracellular signaling proteins in specific cell populations. researchgate.netmolbiolcell.org For instance, intracellular phospho-specific flow cytometry assays have been used to determine the levels of p-STAT3, p-AKT, and p-ERK in primary DLBCL cells treated with cerdulatinib. oncotarget.com This technique allows for the simultaneous analysis of signaling pathways in different cell subsets within a heterogeneous population.

Immunohistochemistry and Histopathological Analysis in Preclinical Tissue Models

These techniques are essential for evaluating the in vivo effects of inhibitors on tissue architecture, cellular infiltration, and target expression in the context of disease models.

Immunohistochemistry (IHC): IHC uses antibodies to detect the presence and localization of specific proteins within tissue sections. This can be used to assess the expression and phosphorylation status of Syk and JAK/STAT proteins in diseased tissues, such as tumors or inflamed joints. nih.gov For example, IHC has been used to demonstrate that Syk protein is activated (phosphorylated) in a significant percentage of primary human DLBCL tissues. ashpublications.org It has also been used to show that Syk expression and phosphorylation are downregulated during keratinocyte differentiation. researchgate.net

Histopathological Analysis: This involves the microscopic examination of stained tissue sections to assess morphological changes. In preclinical models of arthritis, for example, histopathological scoring is used to evaluate the degree of inflammation, cartilage damage, and bone erosion in the joints of treated versus untreated animals. nih.govresearchgate.netnih.gov Studies have shown that simultaneous inhibition of JAK and Syk can lead to a significant reduction in joint inflammation and prevent bone and cartilage damage in mouse models of arthritis. nih.gov Similarly, in a rat model of collagen-induced arthritis, the combination of a Syk inhibitor (GS-9876) and a JAK inhibitor resulted in improved histopathology scores. acrabstracts.org

Computational Modeling and Simulation for Pharmacological Prediction (e.g., Physiologically-Based Pharmacokinetic (PBPK) Models)

Computational modeling and simulation are increasingly used to predict the pharmacokinetic and pharmacodynamic properties of drugs, helping to optimize drug development.

Physiologically-Based Pharmacokinetic (PBPK) Models: PBPK models are mathematical models that simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body based on its physicochemical properties and the physiological characteristics of the organism. nih.govamegroups.org These models can be used to predict drug concentrations in different tissues over time and to understand how factors like drug-drug interactions or patient-specific characteristics might affect drug exposure. nih.gov While specific PBPK models for Syk/jak-IN-1 are not detailed in the provided context, the development of such models is a standard approach in modern drug development. researcher.lifedntb.gov.ua PBPK modeling can help in translating in vitro data to in vivo scenarios and in predicting human pharmacokinetics from preclinical data.

Future Directions and Unexplored Research Avenues

Identification of Novel Biomarkers for Preclinical Response and Resistance

The identification of reliable biomarkers is crucial for predicting which preclinical models will respond to Syk/jak-IN-1 and for understanding the mechanisms of resistance. In studies of diffuse large B-cell lymphoma (DLBCL), the activation status of Syk, as indicated by its phosphorylation at tyrosine 525/526, has been identified as a potential biomarker. ashpublications.org Research has shown that DLBCL cell lines sensitive to a specific Syk inhibitor, PRT060318, exhibit cell-cycle arrest, a response not seen in resistant cell lines. ashpublications.org This suggests that the phosphorylation state of Syk could be a valuable predictive marker.

Furthermore, the downstream signaling molecules PLCγ2 and AKT have been proposed as potential biomarkers for therapeutic response. ashpublications.org Inhibition of these molecules, but not ERK1/2, was linked to the cell-cycle arrest observed in sensitive DLBCL cells. ashpublications.org In the context of rheumatoid arthritis research, while traditional markers like C-Reactive Protein (CRP) and erythrocyte sedimentation rate (ESR) are used, studies on selective JAK inhibitors suggest that novel biomarkers such as soluble urokinase Plasminogen Activator Receptor (suPAR) and circulating calprotectin (cCLP) could better reflect disease activity. imrpress.com Future research on Syk/jak-IN-1 should investigate whether these or other novel biomarkers can effectively predict response and emerging resistance in various disease models.

Exploration of Combination Research Strategies in Preclinical Models

The potential of Syk/jak-IN-1 may be significantly enhanced through combination strategies with other targeted agents. Preclinical studies have already demonstrated the synergistic effects of combining JAK inhibitors with other therapies in cutaneous T-cell lymphoma (CTCL). mdpi.com The rationale for dual Syk/JAK inhibition itself lies in targeting multiple, independent survival mechanisms implicated in diseases like peripheral T-cell lymphoma (PTCL) and CTCL. researchgate.net

Several combination approaches warrant investigation in preclinical models:

With other kinase inhibitors: Combining Syk/jak-IN-1 with inhibitors of other key signaling pathways, such as the PI3K/AKT/mTOR pathway, could overcome resistance mechanisms. aacrjournals.orgtargetedonc.com For instance, in acute myeloid leukemia (AML) models, cells resistant to a multi-kinase inhibitor showed hypersensitivity to a MEK inhibitor. aacrjournals.org

With epigenetic modifiers: Epigenetic alterations are reversible and represent an attractive target. Combining Syk/jak-IN-1 with epigenetic drugs could offer a novel therapeutic strategy. mdpi.com

With immunotherapy: Given the role of Syk and JAK in immune cell signaling, combining Syk/jak-IN-1 with immune checkpoint inhibitors could enhance the immune system's ability to target malignant cells. targetedonc.comalzdiscovery.org

With apoptosis modulators: Directly targeting apoptosis pathways in conjunction with the signaling inhibition by Syk/jak-IN-1 could lead to more profound and durable responses in cancer models. mdpi.com

A study on rheumatoid arthritis models showed that the combined inhibition of JAK and Syk was more effective than inhibiting either kinase alone or using a TNF blockade. researchgate.netresearchgate.netnih.gov This highlights the potential of a dual inhibitor like Syk/jak-IN-1 and suggests that further combinations could yield even greater efficacy.

Investigation in Additional Pathological Contexts

While much of the research on Syk/JAK inhibitors has focused on hematological malignancies and rheumatoid arthritis, the underlying pathways are implicated in a broader range of diseases.

Other Cancers: The role of Syk is context-dependent, acting as either a pro-oncogenic or a tumor-suppressive protein depending on the cancer type. alzdiscovery.org Aberrant Syk expression and activation have been noted in various cancers beyond B-cell malignancies, including:

Peripheral T-Cell Lymphomas (PTCL): Aberrant expression of activated Syk is found in over 90% of PTCL cases. scitechnol.com The ITK-SYK fusion gene, a result of a recurrent translocation, is a constitutively active kinase that drives T-cell lymphomas. scitechnol.comfrontiersin.org

Glioblastoma: Syk expression is associated with a worse prognosis, and Syk inhibitors have shown anti-tumorigenic properties in preclinical models. alzdiscovery.org

Acute Myeloid Leukemia (AML): SYK is implicated in AML pathogenesis, particularly in cases with Flt3-ITD mutations, where it can enhance Flt3 activation. sci-hub.se

Fibrotic Diseases: The JAK/STAT pathway is a key player in the pathogenesis of fibrotic diseases, such as interstitial lung diseases (ILDs). mdpi.com Pro-fibrotic factors like TGF-β1 can activate STAT3, promoting the differentiation of fibroblasts into myofibroblasts. mdpi.com Given the potential anti-fibrotic effects of Syk inhibitors, investigating Syk/jak-IN-1 in preclinical models of pulmonary fibrosis and other fibrotic conditions is a logical next step. alzdiscovery.orggoogle.com

Elucidation of Long-Term Molecular and Cellular Effects in Research Models

Understanding the long-term consequences of sustained Syk and JAK inhibition is critical. While short-term effects on signaling pathways are well-documented, the chronic impact on cellular function, differentiation, and potential for off-target effects requires further investigation. nih.gov

Research models should be designed to assess:

Lasting therapeutic effects: Studies in arthritis models have suggested that dual JAK/Syk inhibition can lead to long-lasting curative effects, with clinical efficacy maintained even after treatment discontinuation. nih.gov

Impact on immune cell homeostasis: Long-term inhibition of JAK3, in particular, can affect T-cell and natural killer cell maturation and regulation. wikipedia.org It is important to understand how dual inhibition with Syk/jak-IN-1 affects the broader immune landscape over time.

Development of resistance: Chronic exposure to kinase inhibitors can lead to the emergence of resistant clones. Investigating the molecular mechanisms of resistance that develop over time in various preclinical models is essential for devising strategies to overcome them. aacrjournals.org

Chromatin modifications: STAT proteins not only act as transcription factors but also regulate gene transcription by modifying chromatin structure. nih.gov The long-term effects of inhibiting this process are not yet fully understood. nih.gov

Development of More Selective or Potent Analogues for Research

The development of analogues of Syk/jak-IN-1 with improved selectivity or potency is a key area for future chemical and pharmacological research. While dual inhibition is the intended mechanism, the relative potency against different JAK isoforms (JAK1, JAK2, JAK3, TYK2) can significantly influence the biological outcome and potential for off-target effects. actasdermo.orgopenaccessjournals.com

For example, cerdulatinib (B612036), another dual Syk/JAK inhibitor, is a potent inhibitor of Syk, Jak1, and Jak3, with minimal activity against Jak2. ashpublications.org This selectivity profile may offer advantages in certain contexts. The development of analogues could aim to:

Fine-tune the selectivity profile: Creating a library of analogues with varying selectivity for different JAK isoforms would be invaluable for research purposes, allowing for a more precise dissection of the roles of each kinase in different disease models.

Enhance potency: Increasing the potency (as measured by IC50 values) could allow for the use of lower concentrations in preclinical studies, potentially reducing off-target effects. medchemexpress.com

Improve pharmacokinetic properties: Optimizing properties like oral bioavailability and metabolic stability is crucial for in vivo studies and eventual translation. ashpublications.org

Structure-activity relationship (SAR) studies, guided by molecular docking and computational modeling, will be instrumental in designing these next-generation research tools. tandfonline.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.